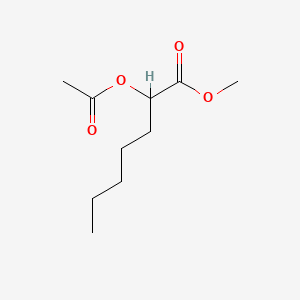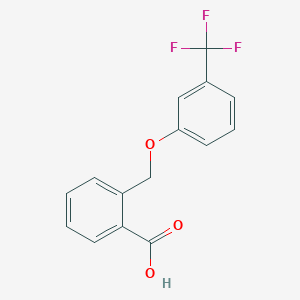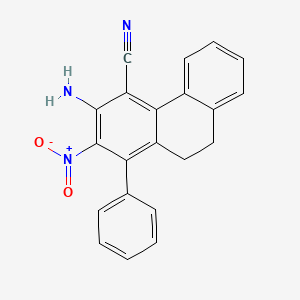
3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile is a complex organic compound that belongs to the class of dihydrophenanthrene derivatives. This compound is characterized by its unique structural framework, which includes an amino group, a nitro group, a phenyl ring, and a carbonitrile group. The phenanthrene moiety is a structural component of many natural products and has been linked to important roles in the pharmaceutical and biological realms .
Preparation Methods
The synthesis of 3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile can be achieved through a one-pot multi-component reaction. This method involves the reaction of aldehydes, malononitrile, 1-tetralone, and ammonium acetate. The reaction is typically carried out under moderate to good yield conditions (72%–84%) and involves cyclocondensation attempts of aminocyanophenanthrene derivatives with acetic anhydride in the presence of concentrated sulfuric acid . Industrial production methods may involve similar multi-component reactions but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, concentrated sulfuric acid, and various aldehydes. The major products formed from these reactions include diacetylamino derivatives and other substituted phenanthrene compounds .
Scientific Research Applications
This compound has shown significant potential in various scientific research applications. It has been evaluated for its antimicrobial activity and has shown good results in inhibiting the growth of certain microbial strains . Additionally, the phenanthrene moiety in the compound is known for its broad spectrum of biological activities, including antimalarial, anticancer, antimycotic, anti-HIV, and anti-inflammatory properties . These properties make 3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microbial cells, leading to cell lysis and death . The anticancer properties are linked to its ability to inhibit certain enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile can be compared with other similar compounds such as 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles and 2-amino-9,10-dihydrophenanthrene derivatives . These compounds share similar structural features but differ in their substituents and functional groups, which contribute to their unique chemical and biological properties. The uniqueness of this compound lies in its specific combination of amino, nitro, phenyl, and carbonitrile groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
119452-32-3 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile |
InChI |
InChI=1S/C21H15N3O2/c22-12-17-19-15-9-5-4-6-13(15)10-11-16(19)18(14-7-2-1-3-8-14)21(20(17)23)24(25)26/h1-9H,10-11,23H2 |
InChI Key |
WMBKBLOYBVPMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(C(=C2C3=CC=CC=C31)C#N)N)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


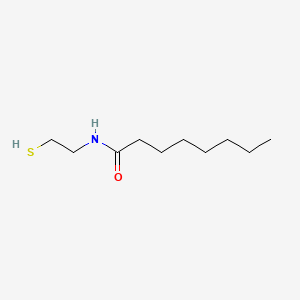

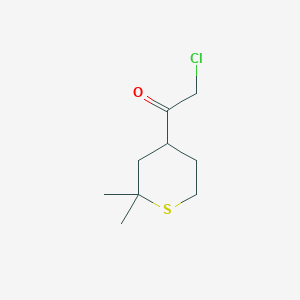

![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
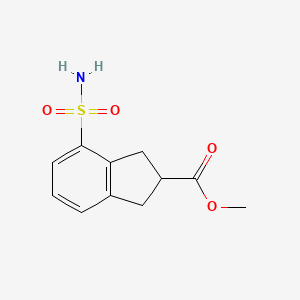
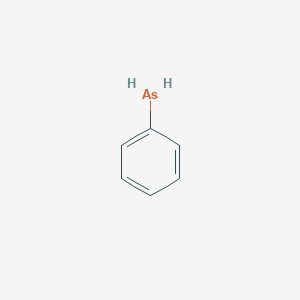
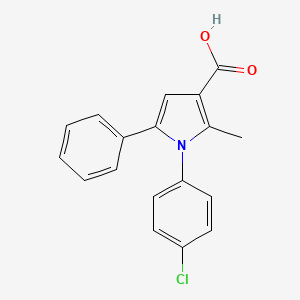
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)
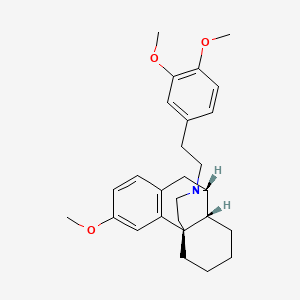
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
